Carbamothioic acid, butyl-, S-phenyl ester
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Overview
Description
Carbamothioic acid, butyl-, S-phenyl ester is an organic compound with the molecular formula C11H15NOS. It is also known by other names such as S-butyl N-phenylcarbamothioate and phenyl-thiocarbamic acid S-butyl ester . This compound is part of the thiocarbamate family, which is characterized by the presence of a thiocarbonyl group (C=S) attached to an amine and an ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic acid, butyl-, S-phenyl ester can be synthesized through various methods. One common synthetic route involves the reaction of butanethiol with phenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, butyl-, S-phenyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
Carbamothioic acid, butyl-, S-phenyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of pesticides, herbicides, and fungicides.
Mechanism of Action
The mechanism of action of carbamothioic acid, butyl-, S-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, methyl-, S-phenyl ester
- Carbamothioic acid, ethyl-, S-phenyl ester
- Carbamothioic acid, propyl-, S-phenyl ester
Uniqueness
Carbamothioic acid, butyl-, S-phenyl ester is unique due to its specific alkyl chain length (butyl group), which can influence its reactivity, solubility, and interaction with biological targets. Compared to its methyl, ethyl, and propyl counterparts, the butyl ester may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
4910-31-0 |
---|---|
Molecular Formula |
C11H15NOS |
Molecular Weight |
209.31 g/mol |
IUPAC Name |
S-phenyl N-butylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) |
InChI Key |
VOUSWJDTEFMENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
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